Diethyltoluamide-d7

Environmental Analysis Bioanalysis LC-MS/MS

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 (CAS 1219799-37-7) is a stable isotope-labeled analog of the widely used insect repellent N,N-diethyl-meta-toluamide (DEET). This compound is specifically deuterated at seven positions—three on the methyl group and four on the benzene ring—resulting in a molecular formula of C12H10D7NO and a molecular weight of 198.31 g/mol.

Molecular Formula C12H17NO
Molecular Weight 198.31 g/mol
CAS No. 1219799-37-7
Cat. No. B596165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyltoluamide-d7
CAS1219799-37-7
SynonymsN,N-Diethyl-3-Methyl-d3-benzaMide--d4
Molecular FormulaC12H17NO
Molecular Weight198.31 g/mol
Structural Identifiers
InChIInChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D
InChIKeyMMOXZBCLCQITDF-DOVYFNGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 (CAS 1219799-37-7): A Deuterated DEET Internal Standard for Quantitative LC-MS/MS


N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 (CAS 1219799-37-7) is a stable isotope-labeled analog of the widely used insect repellent N,N-diethyl-meta-toluamide (DEET). This compound is specifically deuterated at seven positions—three on the methyl group and four on the benzene ring—resulting in a molecular formula of C12H10D7NO and a molecular weight of 198.31 g/mol . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of DEET and its metabolites in environmental, biological, and food matrices [1]. The compound is supplied as a neat analytical standard with a typical isotopic enrichment of 98 atom % D and a minimum chemical purity of 98% .

Why Non-Deuterated DEET or Other DEET Analogs Cannot Substitute for N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 as an Internal Standard


Direct substitution of N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 with non-deuterated DEET (C12H17NO, MW 191.27 g/mol) or other DEET analogs in quantitative LC-MS/MS workflows is analytically invalid. The core requirement for an internal standard is that it must be chemically identical to the target analyte in sample extraction and chromatographic behavior, yet distinguishable by the mass spectrometer [1]. Non-deuterated DEET is the target analyte itself and thus cannot serve as an internal standard for its own quantification. Other deuterated analogs, such as DEET-d10 (N,N-diethyl-meta-toluamide-d10), possess a different number and pattern of deuterium substitutions, which alters their molecular weight and may affect their chromatographic retention time, leading to inaccurate quantification due to differential matrix effects or ion suppression . This compound's specific deuteration pattern ensures a consistent +7 Da mass shift (from m/z 192.1 to m/z 199.3 for the [M+H]+ ion), providing a unique, interference-free mass spectrometry channel for quantification .

N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4: Quantitative Evidence for Analytical Performance


Mass Spectrometric Differentiation: A +7 Da Shift Enables Interference-Free Quantification of DEET

This deuterated analog (DEET-d7) provides a distinct mass shift of +7 Da relative to native DEET. In electrospray ionization (ESI), the [M+H]+ ion for native DEET (C12H17NO) is m/z 192.1, while the [M+H]+ ion for DEET-d7 (C12H10D7NO) is m/z 199.3 . This separation ensures the internal standard does not interfere with the analyte signal, a critical requirement for isotope dilution mass spectrometry (IDMS) .

Environmental Analysis Bioanalysis LC-MS/MS

High Isotopic Enrichment (98 atom % D) Minimizes Cross-Talk with Unlabeled Analyte

The product is certified to have an isotopic enrichment of 98 atom % D . This high level of deuteration is essential because any residual unlabeled (protium) compound in the internal standard stock would contribute signal to the native DEET quantification channel (m/z 192.1). This cross-talk would cause a positive bias in measured DEET concentrations, especially at low analyte levels. A minimum of 98 atom % D ensures that the contribution from the internal standard to the analyte channel is negligible, typically less than 2% .

Analytical Chemistry Isotope Dilution Mass Spectrometry

High Chemical Purity (≥98%) Ensures Minimal Interference from Co-Extracted Contaminants

The compound is supplied with a minimum chemical purity of 98% . This level of purity, certified by the manufacturer, guarantees that any non-DEET-related impurities are present at ≤2%. These impurities, if present in higher amounts, could co-elute with the target analyte or its metabolites, causing ion suppression or enhancement in the LC-MS/MS source and leading to inaccurate quantification. For example, an internal standard with 95% purity might contain 5% of unknown compounds that could interfere with the assay, whereas a 98% purity standard limits this potential error .

Method Validation Quality Control Sample Preparation

Deuterium Placement Mimics Native Analyte Chromatographic Behavior

The specific placement of deuterium atoms on the aromatic ring and the methyl group, rather than the ethyl side chains, is designed to minimize chromatographic isotope effects [1]. While DEET-d10 (fully deuterated on the ethyl groups) can exhibit slight but measurable shifts in reversed-phase LC retention time due to altered lipophilicity, DEET-d7 is engineered to co-elute more precisely with native DEET . This co-elution is critical for accurate compensation of matrix effects (ion suppression or enhancement) in complex sample extracts, as the internal standard must experience the exact same ionization environment as the analyte at any given moment in the LC run .

Chromatography Matrix Effects LC-MS/MS

Validated Stability Under Recommended Storage Supports Long-Term Analytical Consistency

The compound is documented to be stable for at least three years when stored at room temperature under recommended conditions, with re-analysis for chemical purity advised before use beyond that period . This is in contrast to some other DEET derivatives or formulations that may degrade more rapidly due to oxidation or hydrolysis. Long-term stability is a critical attribute for an internal standard used in longitudinal studies or for maintaining consistent performance across multiple batches of samples.

Method Development Quality Control Reference Standard

Optimal Use Cases for N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 Based on Analytical Performance Evidence


Quantification of DEET in Human Biomonitoring Studies Using Isotope Dilution LC-MS/MS

For large-scale epidemiological studies assessing human exposure to insect repellents, this compound serves as the ideal internal standard. As described in Section 3, its +7 Da mass shift provides a unique, interference-free channel for quantification , while its high isotopic enrichment (98 atom % D) minimizes cross-talk bias, which is critical for accurate measurement of low ng/mL concentrations typically found in urine or plasma. Its chromatographic co-elution with native DEET ensures effective correction for ion suppression, a common challenge in complex biological matrices.

Environmental Fate and Transport Studies of DEET in Water and Soil

In environmental analytical chemistry, where complex matrices and low part-per-trillion (ppt) detection limits are the norm, this compound is the method-of-choice internal standard. The high chemical purity (≥98%) reduces the risk of introducing interfering compounds that could obscure trace-level DEET signals. Furthermore, its documented long-term stability supports the analysis of archived environmental samples and ensures data comparability across multiple sampling campaigns over several years .

Metabolite Identification and Pharmacokinetic Studies of DEET

While this compound is specifically a DEET internal standard, its analytical performance characteristics—particularly its chromatographic behavior and mass spectrometric differentiation—are crucial for studies investigating the metabolism of DEET (e.g., to DCBA or DHMB) [1]. Its reliable quantification of the parent compound is a necessary foundation for accurate pharmacokinetic modeling and for calculating metabolite-to-parent ratios, which are key metrics in toxicology studies.

Development and Validation of LC-MS/MS Methods for DEET in Food and Consumer Products

This compound is the required internal standard for any laboratory seeking to develop, validate, and implement a robust LC-MS/MS method for DEET quantification in accordance with regulatory guidelines (e.g., FDA, EPA). Its certified purity and isotopic enrichment provide the necessary metrological traceability for method validation parameters such as accuracy, precision, and limit of quantification (LOQ) .

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